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Cat. No.: B15607247 Get Quote

A Novel Quinazolinone-Based Compound for
Neurodegenerative Disorders
Introduction

PBT434 mesylate, also known as ATH434, is a novel, orally bioavailable, and brain-penetrant

small molecule demonstrating therapeutic potential for the treatment of neurodegenerative

disorders, particularly Parkinsonian conditions such as Parkinson's disease (PD) and Multiple

System Atrophy (MSA).[1][2][3] Developed by Alterity Therapeutics (formerly Prana

Biotechnology), PBT434 is a second-generation quinazolinone compound designed to inhibit

the aggregation of α-synuclein and prevent iron-mediated neurodegeneration.[1][4] This

technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical

development, and early clinical evaluation of PBT434 mesylate.

Discovery and Rationale

The development of PBT434 was predicated on the growing body of evidence implicating

elevated iron levels in the substantia nigra pars compacta (SNpc) as a key contributor to the

neurodegenerative cascade in Parkinson's disease.[1] While high-affinity iron chelators have

shown efficacy in animal models of PD, they carry the risk of disrupting essential iron

metabolism.[1] This led to the design of PBT434 as a compound with a moderate affinity metal-

binding motif, intended to target a pathological, labile iron pool without depleting systemic iron
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stores.[1] PBT434's affinity for iron is lower than that of endogenous iron-trafficking proteins like

transferrin, suggesting a more targeted approach to mitigating iron-mediated toxicity.[2]

Mechanism of Action
PBT434 exerts its neuroprotective effects through a dual mechanism of action: inhibiting iron-

mediated redox activity and α-synuclein aggregation, and modulating cellular iron trafficking.

Inhibition of Iron-Mediated Toxicity and α-Synuclein Aggregation

PBT434 has been shown to inhibit iron-mediated redox activity and the subsequent

aggregation of α-synuclein, a protein central to the pathology of synucleinopathies.[1][5] By

binding to a labile pool of iron, PBT434 prevents the metal from participating in redox reactions

that generate cytotoxic reactive oxygen species (ROS).[1] This reduction in oxidative stress, in

turn, mitigates a key driver of neuronal damage. Furthermore, PBT434 directly interferes with

the iron-mediated aggregation of α-synuclein, a critical step in the formation of Lewy bodies,

the pathological hallmark of Parkinson's disease.[1]

Modulation of Iron Trafficking

PBT434 has been demonstrated to modulate the transcellular trafficking of iron.[6][7] Studies in

brain microvascular endothelial cells suggest that PBT434 can chelate extracellular ferrous iron

(Fe²⁺), thereby inhibiting its uptake at the blood-brain barrier.[6][7] Interestingly, while inhibiting

iron uptake, PBT434 has also been observed to increase the expression of the iron exporter

ferroportin, potentially facilitating the removal of excess iron from neurons.[1][8] This

modulation of iron homeostasis is crucial for preventing the toxic accumulation of iron within

vulnerable neuronal populations.[1][7]
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Caption: Proposed mechanism of action of PBT434.

Preclinical Development
PBT434 has undergone extensive preclinical evaluation in multiple models of Parkinson's

disease, demonstrating significant neuroprotective effects.

In Vitro Studies
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Experiment Model Key Findings Reference

Iron-Mediated Redox

Activity
Cell-free assay

PBT434 inhibits iron-

mediated production

of reactive oxygen

species.

[1]

α-Synuclein

Aggregation

In vitro aggregation

assay

PBT434 inhibits iron-

mediated aggregation

of α-synuclein.

[1]

Cellular Iron Levels In vitro

PBT434 is less potent

at lowering cellular

iron levels compared

to high-affinity

chelators like

deferiprone and

deferoxamine.

[1]

Cell Viability hBMVEC

No significant

cytotoxicity observed

at concentrations up

to 100 µM.

In Vivo Studies in Parkinson's Disease Models

PBT434 has been evaluated in the 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-

1,2,3,6-tetrahydropyridine (MPTP) toxin-induced mouse models of Parkinson's disease, as well

as in a transgenic mouse model (hA53T α-synuclein).
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Model
Treatment
Regimen

Key Efficacy
Endpoints

Results Reference

6-OHDA Mouse

Model

30 mg/kg/day,

p.o.

- Prevention of

SNpc neuron

loss- Rescue of

motor

performance

- Preserved up to

75% of

remaining SNpc

neurons-

Significant

improvement in

motor function

[1][9]

MPTP Mouse

Model

30 mg/kg/day,

p.o.

- Prevention of

SNpc neuron

loss- Rescue of

motor

performance-

Reduction in

nigral α-

synuclein

accumulation

- Significant

prevention of

neuronal loss-

Improved motor

performance-

Lowered α-

synuclein

accumulation

[1][8]

hA53T α-

Synuclein

Transgenic

Mouse Model

Not specified

- Prevention of

SNpc neuron

loss- Rescue of

motor

performance

- Prevented loss

of SNpc

neurons-

Rescued motor

performance

[1][8]

Clinical Development
Following promising preclinical results, PBT434 has advanced into clinical trials.

Phase 1 Clinical Trial

A Phase 1, randomized, double-blind, placebo-controlled study was conducted in healthy adult

and older adult volunteers to evaluate the safety, tolerability, and pharmacokinetics of PBT434.

[2][3]

Study Design:
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Single Ascending Doses (SAD): 50 mg to 600 mg.[2]

Multiple Ascending Doses (MAD): 100 mg, 200 mg, or 250 mg twice daily for 8 days.[2]

Pharmacokinetic Profile

Parameter Value Reference

Absorption Rapidly absorbed [2]

Tmax (Time to maximum

concentration)
0.5 - 2 hours [2]

Pharmacokinetics Dose-dependent [2]

Mean Elimination Half-life Up to 9.3 hours [2]

CSF Concentrations (at doses

≥200 mg bid)

102.5 to 229.5 ng/mL

(exceeding concentrations

associated with efficacy in

animal models)

[2]

Safety and Tolerability

PBT434 was found to be safe and well-tolerated at all doses tested.[2][3] The rates of adverse

events were similar between the PBT434 and placebo groups, with all adverse events being

mild to moderate in severity.[2] No serious adverse events or discontinuations due to adverse

events were reported.[2][3]

Experimental Protocols
Inhibition of Iron-Mediated Redox Activity Assay

This assay evaluates the ability of a compound to inhibit the generation of hydrogen peroxide

(H₂O₂) by redox-active iron in the presence of a reducing agent. The protocol is adapted from

established methods and utilizes a dichlorofluorescein (DCF)-based fluorometric measurement.

[10]

α-Synuclein Aggregation Assay
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Recombinant wild-type α-synuclein is purified and confirmed for purity via protein sequencing

and mass spectrometry.[10]

Pre-formed aggregates are removed by centrifugation at 100,000 x g for 30 minutes at 4°C.

[10]

The supernatant containing monomeric α-synuclein is collected.[10]

Iron (from a stock solution of Iron Nitrate in Tris-buffered saline - TBS) and PBT434

(dissolved in DMSO and diluted) are added to the reaction mixture.[10]

The final concentrations of α-synuclein, iron, and PBT434 are brought to 186.6 μM each in

TBS.[10]

The aggregation of α-synuclein is monitored over time, typically by measuring changes in

turbidity or using a fluorescent dye like Thioflavin T that binds to amyloid fibrils.

6-OHDA Mouse Model of Parkinson's Disease

Male C57BL/6 mice are anesthetized.

A single unilateral injection of 6-hydroxydopamine (6-OHDA) is made into the medial

forebrain bundle.[5]

Three days following the toxin injection, oral administration of PBT434 (30 mg/kg/day) or

vehicle commences and continues for the duration of the study.[1]

Behavioral assessments, such as the cylinder test or apomorphine-induced rotations, are

performed to evaluate motor deficits.

At the end of the study, brains are collected for histological analysis to quantify the loss of

dopaminergic neurons in the substantia nigra pars compacta.
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Caption: Workflow for the 6-OHDA mouse model study.

MPTP Mouse Model of Parkinson's Disease

Male C57BL/6 mice are administered with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine

(MPTP) to induce parkinsonism.[1]

Twenty-four hours after MPTP intoxication, daily oral gavage of PBT434 (30 mg/kg/day) or

vehicle begins and continues for 21 days.[1][10]

Motor performance is assessed using tests such as the pole test.[1]
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At the conclusion of the treatment period, brain tissue is collected for stereological analysis

of neuronal numbers in the substantia nigra pars compacta and for measuring levels of α-

synuclein and markers of oxidative stress.[1]

Conclusion

PBT434 mesylate is a promising, orally bioavailable, and brain-penetrant small molecule with

a novel mechanism of action that targets key pathological features of neurodegenerative

diseases like Parkinson's disease and MSA. Its ability to modulate iron homeostasis and inhibit

α-synuclein aggregation has been demonstrated in robust preclinical models, leading to

significant neuroprotection and functional recovery. The successful completion of a Phase 1

clinical trial has established its safety and tolerability in humans, paving the way for further

clinical investigation into its efficacy as a disease-modifying therapy for synucleinopathies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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